molecular formula C4H14I2N2 B231664 2-Methylpropane-1,2-diamine dihydrochloride CAS No. 15444-85-6

2-Methylpropane-1,2-diamine dihydrochloride

Cat. No.: B231664
CAS No.: 15444-85-6
M. Wt: 343.98 g/mol
InChI Key: PMHACASNGJGBMF-UHFFFAOYSA-N
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Description

2-Methylpropane-1,2-diamine dihydrochloride: is an organic compound with the molecular formula C4H14Cl2N2. It is a derivative of 2-methylpropane-1,2-diamine, where the amine groups are converted to their dihydrochloride salt form. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with 2-methylpropane-1,2-diamine.

    Reaction with Hydrochloric Acid: The diamine is reacted with hydrochloric acid to form the dihydrochloride salt. This reaction is usually carried out in an aqueous medium at room temperature.

    Purification: The resulting product is purified by recrystallization or other suitable methods to obtain high purity 2-methylpropane-1,2-diamine dihydrochloride.

Industrial Production Methods:

  • The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methylpropane-1,2-diamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents, alkylating agents, and other reagents.

Major Products Formed:

  • The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction may yield primary amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the preparation of various derivatives and intermediates.

Biology:

  • Studied for its potential biological activity and interactions with biomolecules.

Medicine:

  • Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Used in the formulation of certain industrial products.

Mechanism of Action

  • The mechanism by which 2-methylpropane-1,2-diamine dihydrochloride exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of amine groups.
  • Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and receptors, depending on its use in biological or medicinal research.

Comparison with Similar Compounds

    1,2-Diaminoethane:

    1,3-Diaminopropane: Another diamine with a slightly longer carbon chain.

    2-Methyl-1,3-propanediamine: A structural isomer with different positioning of the amine groups.

Uniqueness:

  • 2-Methylpropane-1,2-diamine dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity compared to other diamines. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

2-methylpropane-1,2-diamine;dihydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2HI/c1-4(2,6)3-5;;/h3,5-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHACASNGJGBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N.I.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647447
Record name 2-Methylpropane-1,2-diamine--hydrogen iodide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15444-85-6
Record name 2-Methylpropane-1,2-diamine--hydrogen iodide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpropane-1,2-diamine dihydrochloride
Reactant of Route 2
2-Methylpropane-1,2-diamine dihydrochloride
Reactant of Route 3
2-Methylpropane-1,2-diamine dihydrochloride
Reactant of Route 4
2-Methylpropane-1,2-diamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-Methylpropane-1,2-diamine dihydrochloride
Reactant of Route 6
2-Methylpropane-1,2-diamine dihydrochloride

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